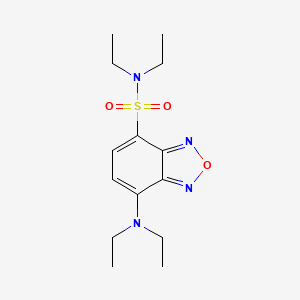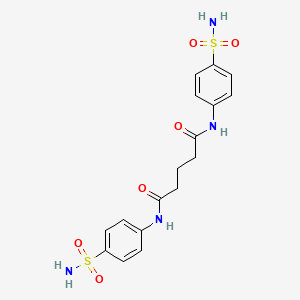![molecular formula C26H21NO2 B4876889 N-[4-(BENZYLOXY)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4876889.png)
N-[4-(BENZYLOXY)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Descripción general
Descripción
N-[4-(BENZYLOXY)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Coupling Reaction: The benzyloxy phenyl derivative is then coupled with a biphenyl carboxylic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation reaction where the carboxylic acid derivative is converted to the corresponding amide using an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of N-[4-(BENZYLOXY)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-(BENZYLOXY)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group and the biphenyl structure play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(BENZYLOXY)BENZYLIDENE]-4-PHENYL-1-PIPERAZINAMINE
- N-[4-(BENZYLOXY)-3-METHOXYBENZYLIDENE]-4-PHENYL-1-PIPERAZINAMINE
- N-[4-(BENZYLOXY)BENZYLIDENE]-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific structural features, including the benzyloxy group and the biphenyl core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-phenyl-N-(4-phenylmethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO2/c28-26(23-13-11-22(12-14-23)21-9-5-2-6-10-21)27-24-15-17-25(18-16-24)29-19-20-7-3-1-4-8-20/h1-18H,19H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFYUWLRYCWSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B4876815.png)
![methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4876827.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4876834.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4876837.png)
![2,4,5-trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4876841.png)
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide](/img/structure/B4876846.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4876857.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4876865.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4876873.png)

![N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B4876890.png)

![3-({[4-(2,4-dimethylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876928.png)
